2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid
Overview
Description
“2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound has two carboxylic acid groups attached to the 3rd and 5th positions of the pyridine ring, and a 1-naphthyl group attached to the 4th position. The compound also has two methyl groups attached to the 2nd and 6th positions .
Scientific Research Applications
Chemical Reactions and Derivatives
- Rearrangements and Derivatives : Treatment of related compounds with refluxing toluene or pyridine leads to the formation of various derivatives, such as 1,2,3,6-tetrahydro-2,4-dimethyl-2,6-methano-1,3-benzodiazocine-5,11-dicarboxylic acid diethyl ester and 5,6-dihydro-2,4-dimethyl-5-oxobenzo[c][2,7]naphthyridine-1-carboxylic acid ethyl ester. Acidic conditions can further transform these compounds (Kim, 1986).
Synthesis and Catalysis
- Free-Radical Substitution : Free-radical reactions, specifically Fenton-type reactions, are utilized for the selective substitution of dimethyl pyridine-2,6-dicarboxylate to produce various derivatives, demonstrating its utility in synthetic organic chemistry (Shelkov & Melman, 2005).
- Basic Ionic Liquid Catalyst : Basic ionic liquids, like [bmim]OH, catalyze the synthesis of certain derivatives from dimethyl pyridine-2,6-dicarboxylate, indicating potential in green chemistry applications (Liu, Hu, & Fu, 2018).
Molecular Synthesis and Characterization
- Synthesis of Complex Molecules : Complex molecules like 5-(4-hydroxy-3-methoxy-phenyl)-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarboxylic acid 2-ethyl ester 6-methyl ester are synthesized using base catalyzed cyclocondensation, illustrating the compound's role in advanced organic syntheses (Nagarajaiah & Begum, 2015).
- Enantioselective Synthesis : Asymmetric Suzuki–Miyaura cross-coupling reactions utilize derivatives of dimethylpyridine for the enantioselective synthesis of chiral mono-naphthyl substituted pyridine derivatives (Pomarański et al., 2016).
Material Science and Imaging
- Luminescent Complexes : Complexes with Eu(III), Tb(III) ions using derivatives of pyridine-2,6-dicarboxylic acid exhibit strong luminescence, suggesting applications in materials science and biological imaging (Xiao et al., 2011).
Polymeric Applications
- Synthesis of Polyamides : New polyamides synthesized from derivatives of pyridine-2,6-dicarboxylic acid demonstrate its role in the creation of novel polymers with potential applications in various industries (Faghihi & Mozaffari, 2008).
Catalysis and Organic Synthesis
- Microwave-Assisted Synthesis : Microwave irradiation is used for efficient synthesis processes involving pyridine-2,6-dicarboxylic acid, representing an advancement in chemical synthesis techniques (Zhang et al., 2010).
properties
IUPAC Name |
2,6-dimethyl-4-naphthalen-1-ylpyridine-3,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-10-15(18(21)22)17(16(19(23)24)11(2)20-10)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1-2H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBKMEZFXODUAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC=CC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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